molecular formula C21H14ClN3 B2864031 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine CAS No. 307929-32-4

2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B2864031
CAS No.: 307929-32-4
M. Wt: 343.81
InChI Key: OVNPUJOZNPAVJQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine ( 307929-32-4) is a high-value, chlorine-functionalized 1,3,5-triazine derivative of significant interest in advanced materials and pharmaceutical research. With a molecular formula of C21H14ClN3 and a molecular weight of 343.81 g/mol, this compound serves as a versatile building block for synthesizing complex organic frameworks . Its structural motif, featuring a central triazine ring with phenyl and chlorophenyl substituents, is frequently explored in the development of novel molecular architectures. Researchers utilize this compound as a precursor for synthesizing larger, more complex structures, such as biphenyl-triazine derivatives, which are investigated for their electronic and material properties . The chlorophenyl group offers a specific site for further functionalization via cross-coupling reactions, making it a critical intermediate in constructing compounds for applications in organic electronics and as potential pharmacophores in medicinal chemistry campaigns . The compound is classified as a hazardous solid; safety data indicates it may cause skin and eye irritation and be harmful if swallowed. Researchers should handle it with appropriate personal protective equipment, including protective gloves and eye/face protection, and adhere to all relevant safety protocols . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3/c22-18-13-7-12-17(14-18)21-24-19(15-8-3-1-4-9-15)23-20(25-21)16-10-5-2-6-11-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNPUJOZNPAVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Copper(II) acetate-catalyzed cyclocondensation of 3-chlorobenzaldehyde with benzamidine hydrochloride in toluene produces the target compound via sequential aldol condensation, cyclization, and dehydrogenation. The reaction proceeds under mild conditions (30–110°C, 6–72 hours) with potassium carbonate as a base, achieving yields up to 80% (Table 1).

Table 1: Copper-catalyzed synthesis parameters

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Cu(OAc)₂ Toluene 80 24 80

The method’s scalability stems from low-cost catalysts and straightforward workup, though byproduct formation (e.g., trisubstituted triazines) necessitates silica gel chromatography for purification.

Nickel-Mediated Cross-Coupling

Suzuki-Miyaura Functionalization

Nickel-catalyzed cross-coupling of 2-chloro-4,6-diphenyl-1,3,5-triazine with 3-chlorophenylboronic acid in tetrahydrofuran (THF) at 70°C for 12 hours achieves 94.1% yield. Bis(tricyclohexylphosphine)nickel(II) dichloride facilitates C–Cl bond activation, enabling selective mono-substitution at the triazine’s 2-position (Figure 1).

$$
\text{Ni(pcy}3\text{)}2\text{Cl}2 + \text{Ar-B(OH)}2 \rightarrow \text{Ar-Triazine} + \text{B(OH)}_3 + \text{HCl}
$$

Figure 1: Nickel-catalyzed coupling mechanism
This method’s regioselectivity outperforms palladium catalysts, minimizing di- and tri-substituted byproducts (<1%). Post-reaction aqueous workup and solvent recovery enhance industrial viability.

Platinum-Catalyzed Dehydrogenative Synthesis

One-Pot Methodology

Pt/Al₂O₃-catalyzed dehydrogenation of 3-chlorobenzyl alcohol and benzamidine in a one-pot system eliminates stoichiometric oxidants, achieving 85% yield. The reaction cascade involves alcohol oxidation to aldehyde, condensation with amidine, and cyclodehydration (Table 2).

Table 2: Platinum-catalyzed reaction metrics

Substrate Catalyst Solvent Yield (%)
3-Chlorobenzyl alcohol Pt/Al₂O₃ Toluene 85

This approach boasts high atom economy (87%) and catalyst reusability (>5 cycles), aligning with green chemistry principles.

Solvent-Mediated Aerobic Synthesis

PEG-600 as a Green Medium

Reaction of benzylamine with 3-chlorophenylamidine hydrochloride in PEG-600 under aerobic conditions at 130°C for 3 hours furnishes the triazine derivative in 89% yield. Cesium carbonate deprotonates intermediates, while PEG-600’s high boiling point and low toxicity circumvent volatile organic solvents (Table 3).

Table 3: Aerobic synthesis optimization

Base Solvent Temperature (°C) Time (h) Yield (%)
Cs₂CO₃ PEG-600 130 3 89

Post-reaction extraction with ethyl acetate and silica gel chromatography yield >98% purity, validated via ¹H NMR (δ 8.74–7.44 ppm).

Comparative Analysis of Methods

Efficiency and Sustainability

Copper catalysis offers cost-effectiveness but requires chromatographic purification. Nickel cross-coupling achieves high selectivity but demands air-sensitive catalysts. Platinum dehydrogenation excels in atom economy but incurs higher catalyst costs. Aerobic PEG-600 synthesis minimizes waste, though reaction times are prolonged.

Table 4: Method comparison

Method Yield (%) Catalyst Cost Green Metrics Scalability
Copper catalysis 80 Low Moderate High
Nickel cross-coupling 94.1 Moderate Low Moderate
Platinum dehydrogenation 85 High High Low
Aerobic synthesis 89 Low High High

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted triazines can be formed.

    Oxidation Products: Oxidized derivatives, such as triazine oxides.

    Reduction Products: Reduced derivatives, such as triazine amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound 2-(3-chlorophenyl)-4,6-diphenyl-1,3,5-triazine:

Synthesis and Reactions

  • 2-Chloro-4,6-diphenyl-1,3,5-triazine is used in the synthesis of aromatic dendrimers .
  • 2-Chloro-4,6-diphenyltriazine reacts with compound 17-2 in N,N-dimethyl-formamide in the presence of sodium hydride to produce compound 95 with a yield of 42.96% .

Related Triazine Compounds and their Applications

It is important to note that while the search results do not provide specific applications for this compound, they do highlight various applications of related triazine compounds, which may provide insights into potential uses:

  • Antimicrobial Agents: Several triazine derivatives exhibit antibacterial and antifungal activities . For example, some clinafloxacin-triazole hybrids show good antibacterial and antifungal activities, comparable to or more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . Certain compounds with chlorophenyl groups on the triazole ring display excellent inhibition against S. aureus .
  • Anticancer Properties: Some 1,3,5-triazine derivatives are of interest due to their anticancer properties .
  • GPR84 Receptor Research: 1,2,4-triazines are investigated in relation to G-protein-coupled receptor 84 (GPR84), which is implicated in inflammatory and fibrotic diseases .
  • Other Bioactive Properties: Triazole derivatives have a wide range of medicinal attributes . For instance, some triazole derivatives show more potent antibacterial activity against B. proteus than standard drugs .

Table of Triazine Derivatives and their Antimicrobial Activity

Compound TypeActivity/Potency
Clinafloxacin-triazole hybridsGood antibacterial and antifungal activities; some are more potent than chloramphenicol, clinafloxacin, and fluconazole .
Ciprofloxacin-1,2,4-triazole hybridsHigher potency against MRSA than vancomycin and ciprofloxacin .
Quinolone-triazole hybridsDisplayed antibacterial activity against S. aureus, E. faecalis, E. coli, P. aeruginosa, K. pneumoniae, and A. haemolyticus .
Triazole derivativeShowed more potent antibacterial activity against B. proteus than norfloxacin and chloramphenicol .
Thiazole derivativesCompounds with 3-chlorophenyl and 3,5-dichlorophenyl groups on the triazole ring showed excellent inhibition against S. aureus .

Case Studies

Because the search results do not contain specific case studies for this compound, information on related compounds is given.

  • Antimicrobial Activity: Compound 28g with a 2,4-difluoro at phenyl ring exhibited potent antimicrobial efficacy (MIC: 0.25–1 μg/mL) against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Isopropanol-bridged carbazole triazoles: Compound 55a exhibited the highest potency against E. faecalis (MIC: 2 μg/mL) .
  • α-triazolyl chalcones: Compound 56a exhibited excellent activity (MIC: 4 μg/mL) against MRSA and M. luteus .
  • Thiazole derivatives: Compounds 12c and 12d with 3-chlorophenyl and 3,5-dichloro phenyl groups on the triazole ring showed excellent inhibition (MIC 25 μg/mL) against S. aureus .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares substituents at position 2 of the triazine ring and their electronic impacts:

Compound Name CAS Substituent at Position 2 Key Electronic Properties References
2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine 307929-32-4 3-Chlorophenyl Moderate electron-withdrawing (Cl)
2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine - 4-Fluorophenyl Strong electron-withdrawing (F)
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine 23449-08-3 4-Bromophenyl Moderate electron-withdrawing (Br)
2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine - 3-Bromophenyl Moderate electron-withdrawing (Br)
2-Chloro-4,6-diphenyl-1,3,5-triazine 3842-55-5 Chlorine Strong electron-withdrawing (Cl)
2-(Phenoxaselenin-3-yl)-4,6-diphenyl-1,3,5-triazine (PXSeDRZ) - Phenoxaseleninyl Electron-deficient seleninyl donor-acceptor

Key Observations :

  • Fluorine substituents (e.g., 4-Fluorophenyl) exhibit stronger electron-withdrawing effects than chlorine or bromine, enhancing charge transfer in OLEDs .
  • Bulky substituents like phenoxaseleninyl in PXSeDRZ improve triplet harvesting, achieving a record 19.5% external quantum efficiency (EQE) in OLEDs .
  • Brominated analogs (e.g., 4-Bromophenyl) are preferred as synthetic intermediates due to their reactivity in cross-coupling reactions .

Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility Molecular Weight (g/mol) Boiling Point (°C) References
This compound - - 343.81 -
2-Chloro-4,6-diphenyl-1,3,5-triazine 138–140 Soluble in toluene 267.71 485.1
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine - - 388.25 -
PXSeDRZ - - 485.33 -

Key Observations :

  • Chlorinated derivatives (e.g., 2-Chloro-4,6-diphenyl-1,3,5-triazine) exhibit higher melting points compared to brominated analogs, likely due to stronger intermolecular interactions .
  • Solubility in toluene is critical for solution-processed OLEDs, making 2-Chloro-4,6-diphenyl-1,3,5-triazine a practical choice .

OLED Performance

Compound Name Application EQE (%) Key Findings References
This compound OLED host/emitter - Used in green phosphorescence OLEDs
PXSeDRZ OLED emitter 19.5 Voltage-dependent color-tunable emission
2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine Host material - Achieved 45% yield in Ullmann coupling

Key Observations :

  • PXSeDRZ’s seleninyl group enables single-molecule white emission, a rare feature in purely organic phosphors .
  • Brominated derivatives are less common in OLED emitters but serve as hosts or intermediates .

Biological Activity

2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine is a synthetic compound belonging to the triazine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C21H14ClN3
  • Molecular Weight : 343.81 g/mol
  • CAS Number : 307929-32-4
  • Structure : The compound features a triazine ring substituted with phenyl and chlorophenyl groups, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, demonstrating its potential as an anticancer agent and an inhibitor of certain enzymes.

Anticancer Activity

Recent research has highlighted the anticancer properties of triazine derivatives. For instance, studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study : A study on related triazine compounds showed that they induced apoptosis in esophageal squamous cell carcinoma cells. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit dipeptidyl peptidase (DPP) enzymes.

Research Findings : In vitro assays revealed that the compound effectively inhibited DPP-4, a target for antidiabetic drugs. The inhibition was comparable to established DPP-4 inhibitors like alogliptin .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Interaction : It interacts with active sites of DPP enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition.

Data Summary

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in cancer cells
DPP InhibitionInhibits DPP-4 activity

Q & A

Q. What are the common synthetic routes for 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine?

The compound is synthesized via:

  • Cu(OAc)₂-catalyzed oxidative coupling : Reacting amidine hydrochlorides with alcohols under aerobic conditions yields 55% product, confirmed by ¹H NMR (δ 8.79–7.49 ppm) and ¹³C NMR (δ 172.2–127.4 ppm) .
  • Nanocomposite-catalyzed methods : Using MNP-[Dop-OH]-CuBr₂ catalysts improves reaction efficiency, with yields dependent on solvent polarity and reaction time .

Q. What spectroscopic techniques are used for characterization?

  • ¹H/¹³C NMR : Peaks at δ 8.79–7.49 (¹H) and δ 172.2–127.4 (¹³C) confirm aromatic protons and triazine carbon environments .
  • HRMS : ESI-HRMS confirms molecular weight (e.g., [M+H]⁺ calculated: 343.81) .
  • Melting Point : Reported range: 195–197°C (lit. 194–195°C) .

Q. What are its primary research applications?

  • OLED Materials : Triazine derivatives are used as electron-transport layers due to their electron-deficient nature .
  • UV Stabilizers : Derivatives like 2-(4-hexyloxyphenyl)-4,6-diphenyltriazine act as light stabilizers in polymers .

Advanced Research Questions

Q. How can low yields in Cu(OAc)₂-catalyzed synthesis be optimized?

  • Catalyst Modification : Replacing Cu(OAc)₂ with MNP-supported CuBr₂ nanocomposites improves yield by enhancing catalyst stability and recyclability .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) increase reaction efficiency compared to non-polar solvents .
  • Reaction Monitoring : TLC or in situ NMR tracks intermediate formation to optimize reaction time .

Q. How to address discrepancies in reported melting points or spectroscopic data?

  • Purification Methods : Recrystallization (hexane/ethyl acetate) vs. column chromatography may affect purity and melting point ranges .
  • Instrument Calibration : Cross-validate NMR and HRMS data with internal standards (e.g., TMS for NMR) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) provides precise melting behavior analysis .

Q. What computational approaches predict its reactivity in cross-coupling reactions?

  • DFT Studies : HOMO-LUMO gap analysis (e.g., ~4.5 eV) identifies electron-deficient triazine as an electrophilic site for nucleophilic substitution .
  • Charge Distribution Maps : Predict regioselectivity in Suzuki-Miyaura couplings, favoring substitution at the 2-position of triazine .

Q. What novel applications are emerging in materials science?

  • Thermally Activated Delayed Fluorescence (TADF) : Derivatives with spirobi[fluorenyl] groups enable deep-blue emission in OLEDs .
  • Supramolecular Chemistry : π-Stacking interactions with fullerenes enhance charge transport in organic photovoltaics .

Safety and Handling

  • Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .
  • Precautionary Measures : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation .

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